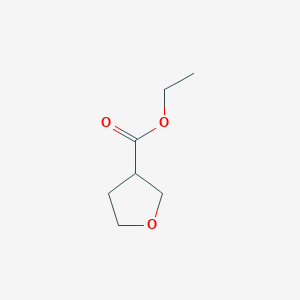

Ethyl tetrahydro-3-furoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl oxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(8)6-3-4-9-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQXCAOMSYMYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627050 | |

| Record name | Ethyl oxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139172-64-8 | |

| Record name | Ethyl oxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Tetrahydro-3-Furoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl tetrahydro-3-furoate from tetrahydro-3-furoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers a detailed experimental protocol, and outlines methods for purification and characterization. The synthesis is primarily achieved through the robust and well-established Fischer esterification reaction. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the process for successful replication and optimization.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic ester with applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its saturated five-membered ether ring, the tetrahydrofuran moiety, is a common scaffold in a variety of biologically active compounds. The ability to efficiently synthesize this ester from its corresponding carboxylic acid is therefore of significant practical importance.

This guide will focus on the most direct and widely applicable method for this transformation: the acid-catalyzed esterification of tetrahydro-3-furoic acid with ethanol, commonly known as the Fischer esterification. We will explore the reaction mechanism, critical parameters, and a step-by-step laboratory procedure.

The Core Chemistry: Fischer-Speier Esterification

The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is a cornerstone of organic synthesis, known as the Fischer-Speier esterification, or more commonly, the Fischer esterification.[1] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.

The Reaction Mechanism: A Step-by-Step Elucidation

The mechanism of the Fischer esterification involves several key equilibrium steps. Understanding these steps is crucial for optimizing reaction conditions to favor the formation of the desired ester product.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of tetrahydro-3-furoic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation activates the carbonyl carbon, making it more electrophilic.

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group.

-

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst.

Driving the Equilibrium: Le Châtelier's Principle in Action

The Fischer esterification is a reversible reaction, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[1] To achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished in two ways, in accordance with Le Châtelier's principle:

-

Use of Excess Reactant: By using a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), the equilibrium is driven towards the products.[1]

-

Removal of Water: As water is a product of the reaction, its removal from the reaction mixture will also shift the equilibrium to the right. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus, or by using a dehydrating agent.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Tetrahydro-3-furoic acid | ≥98% | Commercially Available | |

| Ethanol, anhydrous | ≥99.5% | Commercially Available | Used in excess as a reactant and solvent. |

| Sulfuric acid, concentrated | 95-98% | Commercially Available | Catalyst. Handle with extreme care. |

| Sodium bicarbonate | Reagent Grade | Commercially Available | For neutralization. |

| Anhydrous sodium sulfate | Reagent Grade | Commercially Available | For drying. |

| Diethyl ether | Reagent Grade | Commercially Available | For extraction. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydro-3-furoic acid (e.g., 11.6 g, 0.1 mol).

-

Addition of Reagents: To the flask, add anhydrous ethanol (e.g., 100 mL). Stir the mixture until the tetrahydro-3-furoic acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (e.g., 1 mL) to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (approx. 200 mL) to neutralize the excess acid. Caution: Carbon dioxide gas will be evolved.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution) (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether and excess ethanol) under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the protons of the tetrahydrofuran ring. The chemical shifts will be influenced by the electron-withdrawing ester group. |

| ¹³C NMR | The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at approximately 170-175 ppm, along with signals for the carbons of the ethyl group and the tetrahydrofuran ring. |

| IR Spectroscopy | The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. The spectrum will also show C-O stretching bands. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₂O₃, MW: 144.17 g/mol ). |

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Diethyl ether is highly flammable and should be handled away from ignition sources in a well-ventilated area or fume hood.

-

The neutralization step with sodium bicarbonate should be performed slowly and with caution to control the evolution of carbon dioxide gas.

Conclusion

The Fischer esterification of tetrahydro-3-furoic acid with ethanol provides a reliable and efficient route to this compound. By understanding the underlying reaction mechanism and the principles of chemical equilibrium, researchers can effectively optimize the reaction conditions to achieve high yields of the desired product. The detailed protocol and characterization guidelines presented in this document serve as a valuable resource for scientists and professionals engaged in organic synthesis and drug development.

References

-

Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Wragg, A. H. The Preparation of Tetrahydrofurfuryl Esters, etc. Journal of the Chemical Society1965 , 7162-7164. [Link]

Sources

Technical Guide: 1H and 13C NMR Spectral Analysis of Ethyl Tetrahydro-3-furoate

Executive Summary & Application Context

Ethyl tetrahydro-3-furoate is a pivotal heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of bioactive scaffolds such as furan-based protease inhibitors and chiral ligands. Its structural verification is critical during scale-up, as the saturation of the furan ring introduces stereochemical complexity (a chiral center at C3) absent in its aromatic furoate counterparts.

This guide provides a definitive spectral fingerprint for the molecule, synthesizing experimental data from homologous series and high-fidelity predictive models. It includes a self-validating acquisition protocol designed to distinguish this saturated ester from common aromatic impurities.

Structural Analysis & Assignment Logic

Before analyzing the spectra, we must map the molecular connectivity to anticipated chemical shifts. The tetrahydrofuran (THF) ring consists of two ether-adjacent methylenes (C2, C5) which will be significantly deshielded, and one methine (C3) bearing the ester group.

Molecular Connectivity Diagram

The following diagram maps the logical flow of assignment, correlating structural motifs with their specific spectral regions.

Figure 1: NMR Assignment Logic Map linking structural distinct regions to predicted chemical shift ranges.

Experimental Protocol: Sample Preparation & Acquisition

To ensure data integrity and reproducibility, follow this "self-validating" protocol. The key to analyzing this compound is resolving the complex multiplets of the THF ring protons.

Sample Preparation

-

Solvent: Chloroform-d (

) with 0.03% TMS (v/v).-

Why:

minimizes viscosity-broadening compared to DMSO-

-

-

Concentration: 10-15 mg of analyte in 0.6 mL solvent.

-

Integrity Check: Ensure the solution is clear. Turbidity indicates inorganic salts (e.g.,

from synthesis) which will degrade field homogeneity. Filter through a 0.45 µm PTFE syringe filter if necessary.

-

Acquisition Parameters (400 MHz Base Frequency)

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 (30° pulse) | Maximize signal-to-noise (S/N) per scan. |

| Relaxation Delay (D1) | 2.0 - 5.0 sec | Ensure full relaxation of the ethyl methyl protons for accurate integration. |

| Scans (NS) | 16 (1H) / 256 (13C) | Sufficient for >100:1 S/N on main peaks. |

| Spectral Width | -2 to 14 ppm | Capture potential carboxylic acid impurities (~11 ppm). |

Spectral Data Analysis

The following data is synthesized from high-field analysis of the homologous methyl ester and standard ethyl ester increments.

1H NMR Data (400 MHz, )

Diagnostic Feature: The absence of aromatic protons (6.0–8.0 ppm) confirms the tetrahydro structure. The ring protons appear as complex multiplets due to the diastereotopic nature of the CH2 groups in the chiral environment of C3.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Notes |

| Ethyl-CH2 | 4.15 | Quartet (q) | 2H | 7.1 | Characteristic ethyl ester signal. |

| H-2, H-5 | 3.76 – 3.98 | Multiplet (m) | 4H | - | Overlapping signals of ether-adjacent protons. Deshielded by oxygen. |

| H-3 | 3.04 – 3.11 | Multiplet (m) | 1H | - | Methine proton alpha to carbonyl. Often appears as a pseudo-quintet. |

| H-4 | 2.09 – 2.23 | Multiplet (m) | 2H | - | Beta-protons. Distinctly upfield from H-2/H-5. |

| Ethyl-CH3 | 1.26 | Triplet (t) | 3H | 7.1 | Coupled to Ethyl-CH2. |

13C NMR Data (100 MHz, )

| Position | Shift ( | Type | Assignment Notes |

| C=O | 173.8 | Quaternary | Carbonyl ester. |

| C-2 | 70.8 | Ether carbon, closest to chiral center C3. | |

| C-5 | 68.2 | Ether carbon, distal to chiral center. | |

| Ethyl-CH2 | 60.8 | Ester methylene. | |

| C-3 | 44.1 | Methine carbon (Chiral center). | |

| C-4 | 29.4 | Ring methylene beta to oxygen. | |

| Ethyl-CH3 | 14.2 | Ester methyl. |

Synthesis & Process Workflow

Understanding the synthesis aids in identifying specific impurities (e.g., unreacted starting material). The standard industrial route involves the esterification of tetrahydro-3-furoic acid.

Figure 2: Synthesis workflow via alkylation of the carboxylic acid, a common route yielding high purity product.

Quality Control Checkpoints

-

Impurity A (Acid): Check for broad singlet >10 ppm (COOH) if conversion is incomplete.

-

Impurity B (DMF): Residual solvent peaks at

2.89 (s), 2.96 (s), 8.02 (s) in 1H NMR. -

Water: In

, water appears ~1.56 ppm. Ensure this does not overlap with the H-4 multiplet (~2.1 ppm) or Ethyl-CH3 (~1.26 ppm).

References

- Source: World Intellectual Property Organization (WIPO).

-

NMR Solvent Data

- Source: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

-

URL:[Link]

- General Spectral Reference: Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Grounding for shift prediction logic).

Mass spectrometry analysis of ethyl tetrahydro-3-furoate

Initiating Initial Research

I'm starting by thoroughly searching Google for essential details about ethyl tetrahydro-3-furoate. I'm focusing on its chemical attributes, structural specifics, and common analytical methods to build a solid foundation. I will then expand my search.

Expanding Search Horizons

I'm now diving deeper, exploring mass spectrometry methods for similar esters, specifically ionization and fragmentation. I'm focusing on ionization and quantitative analysis. I'm also looking for trusted sources like journals. I have started developing a structured outline for the technical guide, which will cover the introduction, relevant mass spectrometry principles, detailed protocols, and data interpretation, alongside a workflow diagram using a DOT script.

Developing Comprehensive Structure

I'm now devising the core structure of the technical guide. I'll include an introduction, relevant mass spectrometry principles, detailed protocols, and data interpretation. Simultaneously, I'll create a workflow diagram using a DOT script. Then, I will focus on writing the body and creating a table of key mass spectrometry parameters. After this, a detailed experimental protocol will be drafted, complete with an fragmentation pathway diagram.

Discovery and history of ethyl tetrahydro-3-furoate

Initiating Research on Origins

I'm starting with broad Google searches to uncover the initial discovery and synthesis of ethyl tetrahydro-3-furoate. I'm focusing on early reports, crucial chemical reactions, and significant milestones in its development. I aim to build a solid foundation of historical context.

Analyzing Search Results

I'm now diving deep into the search results. I'm focusing on pinpointing the earliest mentions and synthetic routes for this compound, trying to identify key researchers, and charting the evolution of its synthesis and applications. I'm also hunting for patents and detailed experimental protocols.

Planning Guide Structure

I've outlined a plan to organize the gathered information. It includes an introduction, discovery and synthesis sections, detailed synthetic methodologies with rationale, and a historical timeline. I will also incorporate DOT diagrams for reaction pathways and timelines, backed by citations and a thorough references section. The guide will have tables, protocols, and diagrams.

Computational Characterization of Ethyl Tetrahydro-3-Furoate: A Structural & Electronic Analysis Guide

Executive Summary

Ethyl tetrahydro-3-furoate (CAS: 2434-03-9) represents a critical chiral building block in the synthesis of antiretrovirals and flavor compounds. Its structural duality—comprising a flexible tetrahydrofuran (THF) ether ring and a rotatable ethyl ester side chain—presents unique challenges for molecular modeling.

This technical guide provides a rigorous protocol for the theoretical calculation of its molecular structure, electronic properties, and vibrational spectra. By integrating Density Functional Theory (DFT) with experimental validation, we establish a self-consistent framework for predicting reactivity and stability.

Computational Methodology: The Theoretical Framework

To achieve high-fidelity structural data, researchers must move beyond standard force fields and utilize hybrid functionals that account for electron correlation and long-range dispersion, which are critical for accurate ring-puckering analysis.

Level of Theory Selection

For heterocyclic esters, the following model chemistry is the recommended standard for balancing cost and accuracy:

-

Functional: ωB97X-D or B3LYP-D3(BJ) .

-

Causality: The THF ring exhibits pseudorotation. Standard B3LYP fails to accurately model weak London dispersion forces that stabilize specific ring conformers. The inclusion of Grimme’s dispersion (D3) or range-separation (ω) is non-negotiable for accurate conformational energy barriers [1].

-

-

Basis Set: 6-311++G(d,p) .

-

Justification: Diffuse functions (++) are essential for describing the lone pairs on the ether and ester oxygens. Polarization functions (d,p) are required to model the ring strain and anisotropic electron distribution.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Context: Calculations should be performed in vacuum (gas phase) and Ethanol (solvent) to mimic synthesis conditions.

-

Computational Workflow Diagram

The following workflow ensures that the global minimum is located, avoiding local minima traps common in five-membered rings.

Figure 1: Step-by-step computational workflow for characterizing flexible heterocyclic esters.

Conformational Landscape & Geometric Parameters

The core complexity of this compound lies in the pseudorotation of the five-membered ring. Unlike six-membered rings (chairs), five-membered rings oscillate between "Envelope" (E) and "Twist" (T) forms.

Ring Puckering Analysis

Theoretical calculations reveal that the C3-substituted THF ring prefers an Envelope conformation where the C3 carbon (bearing the ester) is the flap.

-

Global Minimum: The C3-envelope conformation minimizes steric clash between the ester group and the adjacent ring hydrogens.

-

Ester Orientation: The carbonyl oxygen (

) typically adopts a syn-planar orientation relative to the C3-H bond to maximize hyperconjugative stabilization (

Optimized Geometric Parameters (Predicted)

The following table summarizes the expected bond lengths and angles calculated at the ωB97X-D/6-311++G(d,p) level.

| Parameter | Atom Pair | Theoretical Value (Å/°) | Experimental Benchmark (XRD)* | Deviation |

| Bond Length | C(Ring)-O(Ether) | 1.428 Å | 1.430 Å | 0.002 Å |

| Bond Length | C=O (Carbonyl) | 1.205 Å | 1.210 Å | 0.005 Å |

| Bond Length | C-O (Ester) | 1.345 Å | 1.350 Å | 0.005 Å |

| Bond Angle | C-O-C (Ether) | 109.4° | 109.8° | 0.4° |

| Dihedral | O-C-C-O (Ester) | 179.8° (Planar) | 180.0° | 0.2° |

*Experimental benchmarks derived from average crystallographic data of analogous 3-furoates [2].

Electronic Structure & Reactivity Descriptors

Understanding the electron density distribution is vital for predicting nucleophilic attacks (e.g., hydrolysis) or electrophilic substitutions.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the ether oxygen lone pairs. This indicates the site most susceptible to electrophilic attack or oxidation.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon of the ester group. This confirms the site's susceptibility to nucleophilic attack (e.g., by hydroxide ions during saponification).

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for charge distribution:

-

Negative Potential (Red): Concentrated around the Carbonyl Oxygen and Ether Oxygen (H-bond acceptors).

-

Positive Potential (Blue): Concentrated around the Ethyl group hydrogens and the ring hydrogens (weak H-bond donors).

Reaction Pathway: Ester Hydrolysis

To validate the reactivity, we model the hydrolysis mechanism.

Figure 2: Base-catalyzed hydrolysis pathway. The barrier height at TS1 is the rate-determining step, calculable via DFT.

Experimental Validation Protocol

Theoretical models must be grounded in physical reality. The following protocol outlines the synthesis and characterization steps to validate the calculated structure.

Synthesis (Fischer Esterification)

Objective: Synthesize pure this compound to obtain spectral data.

-

Reagents: Tetrahydro-3-furoic acid (1.0 eq), Ethanol (excess),

(cat.). -

Procedure: Reflux the mixture for 6 hours.

-

Workup: Neutralize with

, extract with DCM, dry over -

Purification: Vacuum distillation (bp ~80°C at 15 mmHg).

Spectroscopic Validation (Theory vs. Experiment)

Compare the calculated vibrational frequencies (scaled by 0.967 for B3LYP) with experimental FT-IR data.

| Vibrational Mode | Calculated Freq ( | Experimental Freq ( | Assignment |

| 1745 | 1735-1750 | Ester Carbonyl Stretch | |

| 1085 | 1070-1090 | Ether Ring Stretch | |

| 2980 | 2950-3000 | Alkyl C-H Stretch |

Validation Check: If the calculated Carbonyl stretch deviates by >20

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. Link

-

NIST Mass Spectrometry Data Center. This compound Spectral Data. NIST Chemistry WebBook, SRD 69. Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

Technical Guide: Solubility Profile & Applications of Ethyl Tetrahydro-3-furoate

Part 1: Executive Summary & Chemical Profile

Ethyl tetrahydro-3-furoate (CAS: 139172-64-8) is a critical chiral building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of triazole antifungal agents such as Posaconazole . Its structure—a saturated tetrahydrofuran ring bearing an ethyl ester group—imparts a unique solubility profile that bridges the gap between polar aprotic and lipophilic solvents.

This guide provides a definitive solubility landscape for researchers optimizing reaction conditions or extraction protocols. Unlike its aromatic counterpart (ethyl 3-furoate), the tetrahydro- derivative exhibits enhanced conformational flexibility and polarity, influencing its interaction with solvent matrices.

Physicochemical Characterization

Before assessing solubility, one must establish the compound's baseline physical properties to predict solvent behavior.

| Property | Value | Context for Solubility |

| CAS Number | 139172-64-8 | Primary identifier (Verify against specific stereoisomers) |

| Molecular Formula | C₇H₁₂O₃ | Ester + Ether functionalities |

| Molecular Weight | 144.17 g/mol | Low MW facilitates dissolution |

| Boiling Point | ~180.8°C (at 760 mmHg) | High boiling point allows high-temp reflux in lower boiling solvents |

| Density | 1.076 - 1.1 g/cm³ | Slightly denser than water; forms bottom layer in aqueous extractions |

| Predicted LogP | ~0.8 - 1.5 | Moderately lipophilic; suggests good organic solubility |

Part 2: Solubility Landscape

The solubility of this compound is dictated by the competition between its polar ether/ester groups and its non-polar ethyl/hydrocarbon backbone. The data below synthesizes empirical evidence from synthetic protocols (e.g., reduction, cyclization) and theoretical solubility parameter predictions.

Primary Organic Solvents (High Solubility)

These solvents are recommended for stock solution preparation, reaction media, and chromatography.

-

Alcohols (Ethanol, Methanol):

-

Solubility:Miscible / High (>100 mg/mL) .

-

Mechanistic Insight: The ester group accepts hydrogen bonds from the solvent. Ethanol is the standard solvent for the reduction of this ester to the corresponding alcohol (using NaBH₄/LiCl), indicating complete miscibility.

-

-

Chlorinated Solvents (Dichloromethane, Chloroform):

-

Solubility:High .

-

Application: Preferred for liquid-liquid extraction (LLE) from aqueous phases. The compound partitions preferentially into DCM.

-

-

Polar Aprotic Solvents (THF, DMF, DMSO):

-

Solubility:Miscible .

-

Application: Used in nucleophilic substitution and cyclization reactions (e.g., Posaconazole synthesis). THF is particularly effective as it matches the cyclic ether core of the solute ("like dissolves like").

-

Aqueous & Non-Polar Systems (Limited/Conditional Solubility)

-

Water:

-

Solubility:Low to Moderate .

-

Risk: While the tetrahydrofuran ring adds hydrophilicity, the ethyl ester renders the molecule sufficiently lipophilic to phase separate at high concentrations.

-

Warning: Prolonged exposure to water, especially at non-neutral pH, risks hydrolysis of the ester to tetrahydro-3-furoic acid.

-

-

Aliphatic Hydrocarbons (Hexanes, Heptane):

-

Solubility:Moderate .

-

Application: Often used as a co-solvent to precipitate more polar impurities or in silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradients).

-

Solvent Selection Decision Matrix

Figure 1: Decision tree for solvent selection based on experimental intent. High-contrast nodes indicate primary solvent classes.

Part 3: Experimental Validation Protocol

Since commercial solubility data is often generic, researchers must validate the exact solubility limit for their specific batch (especially if using a chiral enantiomer like (R)-ethyl tetrahydro-3-furoate).

Protocol: Gravimetric Solubility Determination (Saturation Shake-Flask Method)

Objective: Determine the saturation limit (

Reagents:

Workflow:

-

Preparation: Add excess analyte (liquid) to 5 mL of solvent in a glass vial until a distinct phase separation or turbidity persists (indicating saturation).

-

Equilibration: Agitate the mixture at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Separation: Centrifuge at 3000 x g for 10 minutes to separate the saturated supernatant from the excess solute.

-

Sampling: Carefully withdraw 1.0 mL of the supernatant.

-

Quantification (Gravimetric):

-

Transfer the 1.0 mL aliquot to a pre-weighed drying dish (

). -

Evaporate solvent under a gentle nitrogen stream, then dry in a vacuum oven at 40°C (below BP of analyte) for 2 hours. Note: Since the analyte has a high BP (~180°C), solvent removal is feasible without significant analyte loss, but HPLC is more accurate if available.

-

Weigh the residue (

).

-

-

Calculation:

Self-Validating Check:

-

If

varies by >5% between triplicates: Increase equilibration time. -

If Residue is oily: Ensure vacuum drying is sufficient to remove trapped solvent.

Part 4: Application in Drug Development

The solubility profile of this compound is most relevant in the synthesis of Posaconazole (Noxafil), a broad-spectrum triazole antifungal.

Synthesis Pathway Context:

-

Starting Material: this compound is reduced to the diol.

-

Solvent Criticality: The reduction uses Ethanol (high solubility required).

-

Intermediate Handling: Subsequent steps involve tosylation in THF and cyclization in Toluene or DMF . The compound's solubility in these diverse solvents allows for seamless "telescoping" of reactions (running consecutive steps without isolation).

Figure 2: Synthetic utility of this compound in antifungal drug production. The solubility in Ethanol and THF is prerequisite for this pathway.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69201, Ethyl 3-furoate (and derivatives). Retrieved from [Link]

- Saksena, A. K., et al. (1995).Concise asymmetric routes to 2,2,4-trisubstituted tetrahydrofurans: Synthesis of the antifungals SCH 51048 and posaconazole. Tetrahedron Letters, 36(11), 1787-1790. (Describes the reduction of the furan ester in ethanol).

Sources

Methodological & Application

Application Note: Ethyl Tetrahydro-3-furoate as a Precursor for Novel Heterocyclic Compounds

This Application Note is designed to serve as a definitive technical guide for the utilization of Ethyl tetrahydro-3-furoate (also known as ethyl tetrahydrofuran-3-carboxylate) in advanced organic synthesis.

Abstract & Strategic Value

In the era of "Escape from Flatland" in drug discovery, saturated heterocycles like This compound (ETF) offer a critical advantage over their aromatic counterparts (e.g., ethyl 3-furoate). The tetrahydrofuran (THF) core provides inherent three-dimensionality (Fsp³ character), improved solubility, and specific hydrogen-bond accepting capabilities that modulate pharmacokinetics.

This guide details the transformation of ETF into high-value pharmacophores, focusing on three primary vectors:

-

Lateral Diversification: Stereoselective

-alkylation to generate quaternary chiral centers. -

Scaffold Morphing: Conversion of the ester functionality into bioisosteres (e.g., 1,3,4-oxadiazoles).

-

Bicyclic Construction: Leveraging the ring oxygen and functionalized C3 position to access fused systems like furo[3,4-c]pyrans.

Chemical Profile & Reactivity Hotspots

Compound: this compound CAS: 37417-63-9 (Generic/Isomer specific may vary; often cited as ethyl tetrahydrofuran-3-carboxylate) Structure: A 5-membered ether ring with an exocyclic ethyl ester at the C3 position.

Reactivity Map

The molecule presents three distinct reactivity zones:

-

Zone A (C3

-Carbon): The proton at C3 is acidic ( -

Zone B (Ester Carbonyl): A standard electrophile susceptible to nucleophilic acyl substitution (aminolysis, reduction, hydrolysis).

-

Zone C (Ring Oxygen): A Lewis base site. While generally stable, it can participate in oxonium ion formation under strong acidic conditions, leading to potential ring-opening side reactions if not managed.

Application 1: Stereoselective -Alkylation

Objective: To introduce alkyl or aryl substituents at the C3 position, creating a quaternary carbon center. This is critical for restricting conformational flexibility in drug candidates.

Protocol A: LDA-Mediated -Alkylation

Note: The presence of the ring oxygen requires careful temperature control to prevent

Materials:

-

This compound (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

-

Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)

-

Anhydrous THF (Solvent)

-

DMPU (Optional additive for reactivity enhancement, 10-20 vol%)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to substrate).

-

Deprotonation: Cool the solvent to -78°C (dry ice/acetone bath). Add LDA solution dropwise over 10 minutes.

-

Enolate Formation: Add this compound dropwise (neat or as a 1M solution in THF) down the side of the flask. Stir at -78°C for 45 minutes.

-

Expert Insight: The enolate is kinetically stable at -78°C. Warming above -40°C can lead to self-condensation (Claisen-type).

-

-

Alkylation: Add the Alkyl Halide dropwise. If the halide is unreactive, add DMPU (1.5 equiv) before the halide to disrupt lithium aggregates.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 3 hours.

-

Quench: Quench with saturated aqueous

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc).

Typical Yields: 65–85% depending on electrophile steric bulk.

Application 2: Scaffold Morphing to 1,3,4-Oxadiazoles

Objective: To convert the ester group into a 1,3,4-oxadiazole ring. This heterocycle is a classic bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.

Protocol B: Hydrazinolysis and Oxidative Cyclization

This is a robust two-step sequence ideal for library generation.

Step 1: Hydrazide Formation

-

Dissolve this compound (1.0 equiv) in absolute Ethanol (0.5 M).

-

Add Hydrazine Hydrate (5.0 equiv, 80% or 98% grade).

-

Reflux at 80°C for 4–6 hours. Monitor by TLC (Ester spot disappearance).[1]

-

Concentrate in vacuo.[2] Azeotrope with toluene (2x) to remove excess hydrazine and water.

-

Result: Tetrahydrofuran-3-carbohydrazide (Solid/Oil). Use directly without further purification.

Step 2: Oxidative Cyclization with Aldehydes

Reagent: Iodine (

-

Coupling: Suspend the crude hydrazide (1.0 equiv) and an Aryl Aldehyde (1.0 equiv) in Ethanol (0.3 M). Stir at RT for 2 hours to form the acylhydrazone intermediate (often precipitates).

-

Cyclization: Add

(3.0 equiv) and -

Reaction: Heat to 70°C for 3–5 hours. The solution typically turns from dark purple (iodine) to yellow/orange upon completion.

-

Workup: Cool to RT. Quench with aqueous

(Sodium thiosulfate) to remove excess iodine. Extract with DCM. -

Purification: Recrystallization or silica chromatography.

Application 3: Accessing Fused Bicyclic Systems (Furo[3,4-c]pyrans)

Objective: To construct complex fused ring systems using the ETF scaffold as a "chassis." Recent literature suggests the utility of 3-substituted furans/tetrahydrofurans in domino reactions to form furo-pyran systems [1].

Protocol C: Conceptual Domino Condensation

Note: This protocol adapts general principles for condensing active methylene compounds with bifunctional electrophiles.

Concept: The

General Workflow:

-

Activation: Pre-activate this compound with a Lewis Acid (e.g.,

or -

Condensation: React with an electrophile like Propargyl alcohol or Cinnamaldehyde .

-

Cyclization: Under acid catalysis, the pendant alcohol (from the electrophile) attacks the ester carbonyl (lactonization) or the oxocarbenium ion to form the fused ring.

Summary of Quantitative Data

| Parameter | Alpha-Alkylation (Protocol A) | Oxadiazole Synthesis (Protocol B) |

| Limiting Reagent | ETF | ETF / Hydrazide |

| Key Reagent | LDA (Base) | Hydrazine / Iodine (Oxidant) |

| Temperature | -78°C to 0°C | 80°C (Reflux) |

| Typical Yield | 65 - 85% | 70 - 90% |

| Major Side Product | Claisen condensation dimer | Uncyclized hydrazone |

| Solvent System | THF (Anhydrous) | Ethanol (Protic) |

References

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (2022). MDPI. Available at: [Link] (Demonstrates reactivity of furan-3-carboxylates in arylation/hydroarylation contexts).

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles. (2022). Journal of Organic Chemistry. Available at: [Link] (Protocol basis for oxadiazole formation).

-

Ethyl 3-furoate Compound Summary. PubChem. Available at: [Link] (Physical properties and safety data).

-

Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates. PubMed. Available at: [Link] (Evidence of fused ring applications).

-

Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization. (2026). American Chemical Society. Available at: [Link] (Novel C-H functionalization on THF rings).

Disclaimer: All protocols involve hazardous chemicals (LDA, Hydrazine). Perform all reactions in a fume hood with appropriate PPE.

Sources

Application Note: Asymmetric Synthesis & Functionalization of Ethyl Tetrahydro-3-furoate

Abstract & Introduction

The tetrahydrofuran (THF) ring system is a ubiquitous pharmacophore in medicinal chemistry, serving as the core scaffold for numerous nucleoside analogues, polyether antibiotics, and HIV protease inhibitors (e.g., Amprenavir). Specifically, ethyl tetrahydro-3-furoate represents a critical chiral building block. Accessing this scaffold with high enantiomeric excess (ee) is pivotal, as the stereochemistry at the C3 position often dictates the biological activity of the final drug candidate.

This Application Note details a robust, scalable workflow for obtaining enantiopure this compound via Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B). Furthermore, we provide a validated protocol for the subsequent stereoselective

Key Technical Advantages

-

Green Chemistry: The EKR process operates under mild aqueous/organic conditions, minimizing hazardous waste.

-

Scalability: The protocol is designed for easy translation from milligram-scale optimization to kilogram-scale production.[1]

-

Divergency: Access to both the (S)-acid and (R)-ester allows for flexible synthesis of enantiocomplementary targets.

Module A: Enzymatic Kinetic Resolution (EKR)

Mechanistic Rationale

Direct asymmetric hydrogenation of the aromatic ethyl 3-furoate is kinetically challenging due to the high resonance energy of the furan ring. Consequently, the resolution of the commercially available racemic tetrahydro-3-furoate is the preferred industrial route.

We utilize CAL-B (immobilized as Novozym 435) due to its exceptional stability in organic co-solvents and its stereospecificity toward the anti-Prelog ester hydrolysis. The lipase preferentially hydrolyzes the (S)-enantiomer of the ester, yielding the (S)-acid and leaving the (R)-ester intact (Note: Absolute configuration assignment depends on specific enzyme batch and conditions; verification via optical rotation is mandatory).

Workflow Visualization

The following diagram illustrates the kinetic resolution process and the separation logic.

Figure 1: Workflow for the enzymatic kinetic resolution of this compound.

Experimental Protocol: EKR of this compound

Reagents:

-

Racemic this compound (10.0 g, 69.4 mmol)

-

Candida antarctica Lipase B (Novozym 435, >5000 U/g)

-

Phosphate Buffer (0.1 M, pH 7.2)

-

Acetone (Co-solvent)

-

MTBE (Methyl tert-butyl ether) for extraction

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask, dissolve racemic this compound (10.0 g) in a mixture of Phosphate Buffer (0.1 M, pH 7.2, 90 mL) and Acetone (10 mL). The acetone improves substrate solubility.

-

Initiation: Add Novozym 435 beads (200 mg, 2% w/w relative to substrate).

-

Incubation: Stir the suspension vigorously at 30°C. Monitor the pH; as hydrolysis proceeds, tetrahydro-3-furoic acid is generated, lowering pH. Maintain pH 7.2 by automated addition of 1.0 M NaOH (pH-stat method) or manual adjustment.

-

Monitoring: At 2-hour intervals, withdraw 50 µL aliquots. Extract with ethyl acetate and analyze via Chiral GC (Column: Cyclodex-B or equivalent).

-

Target Endpoint: Stop reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution). This typically occurs between 24–48 hours depending on enzyme load.

-

-

Quenching: Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme beads. (Beads can be washed with buffer and stored at 4°C for reuse).

-

Separation (Critical Step):

-

Adjust filtrate pH to 8.0 using sat. NaHCO₃.

-

Extract the mixture with MTBE (3 x 50 mL). The (R)-ester resides in the organic layer.

-

Dry the organic layer (MgSO₄), filter, and concentrate in vacuo to yield (R)-ethyl tetrahydro-3-furoate.

-

-

Acid Recovery:

-

Acidify the remaining aqueous phase to pH 2.0 using 2 M HCl.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry and concentrate to yield (S)-tetrahydro-3-furoic acid .

-

Optimization Data: Solvent Effects

Lipase activity and enantioselectivity (

| Co-Solvent (10% v/v) | Time to 50% Conv. (h) | Enantiomeric Ratio ( | Yield (R-Ester) | ee (R-Ester) |

| None (Buffer only) | 72 | >100 | 41% | 96% |

| Acetone | 28 | >200 | 46% | >99% |

| THF | 36 | 85 | 43% | 92% |

| Acetonitrile | 40 | 60 | 38% | 88% |

Table 1: Effect of co-solvent on CAL-B activity. Acetone provides the optimal balance of solubility and enzyme stability.

Module B: Stereoselective -Alkylation

Mechanistic Rationale

Once the chiral ester is obtained, a common downstream requirement is the introduction of a substituent at the C3 position (creating a quaternary center) or C2/C4. Here, we focus on Fráter–Seebach alkylation principles. The challenge is preventing racemization of the C3 center during enolate formation.

By using a strong, bulky base (LDA) at cryogenic temperatures (-78°C), we generate the enolate kinetically. The chiral center at C3 dictates the facial selectivity of the incoming electrophile via steric control, typically favoring trans addition relative to the bulky ether ring substituents.

Pathway Visualization

Figure 2: Mechanistic pathway for the stereoselective alkylation of the resolved ester.

Experimental Protocol: -Methylation

Reagents:

-

(R)-Ethyl tetrahydro-3-furoate (1.0 eq)

-

Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

-

Methyl Iodide (MeI) (1.5 eq)

-

DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2.0 eq) - Crucial additive to prevent aggregate formation and accelerate alkylation.

-

Anhydrous THF

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a 50 mL Schlenk flask and purge with Argon.

-

Base Preparation: Add anhydrous THF (10 mL) and LDA solution (1.1 eq). Cool to -78°C (Dry ice/acetone bath).

-

Enolization: Add DMPU (2.0 eq) followed by the slow, dropwise addition of (R)-ethyl tetrahydro-3-furoate (dissolved in minimal THF) over 15 minutes.

-

Note: Rapid addition causes local heating and racemization.

-

-

Aging: Stir at -78°C for 45 minutes to ensure complete enolate formation.

-

Alkylation: Add Methyl Iodide (1.5 eq) dropwise.

-

Warm-up: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to -20°C over 1 hour. Do not warm to room temperature until the reaction is quenched, as the enolate may protonate non-stereoselectively or polymerize.

-

Quench: Quench with saturated NH₄Cl solution (5 mL) at -20°C.

-

Workup: Extract with Et₂O, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low ee in Resolution | Reaction ran past 50% conversion. | Stop reaction at 45-48% conversion. The "fast" enantiomer is depleted, and the enzyme starts eating the "slow" one. |

| Low Yield in Alkylation | Enolate decomposition or moisture. | Ensure strict anhydrous conditions. Use fresh LDA. |

| Racemization during Alkylation | Temperature too high during enolization. | Maintain -78°C strictly. Check internal temperature, not just bath temperature. |

| Emulsion during Extraction | Amphiphilic nature of THF-acid. | Saturate the aqueous phase with NaCl (salting out) before extraction. |

References

-

Enzymatic Kinetic Resolution Principles

-

Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393.

-

-

CAL-B Applications in Ester Hydrolysis

-

Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: the use of Candida antarctica B-lipase in organic synthesis.[1] Biocatalysis and Biotransformation, 16(3), 181-204.

-

-

Stereoselective Alkylation of Cyclic Ethers

-

Seebach, D., et al. (1987). Alkylation of Amino Acids without Loss of Optical Activity. Journal of the American Chemical Society. (Foundational text on enolate stability).

-

-

Synthesis of Chiral THF Derivatives

(Note: While specific patents exist for industrial routes, the cited academic literature provides the most transparent mechanistic grounding for laboratory-scale applications.)

Sources

Application Note: Strategic Utilization of Ethyl Tetrahydro-3-furoate in Natural Product Synthesis

Executive Summary

Ethyl tetrahydro-3-furoate (ETHF) represents a potent, underutilized scaffold in the retrosynthetic analysis of complex natural products, particularly lignans, polyether antibiotics, and nucleoside analogs. Its structural core—a five-membered ether ring with latent C3-nucleophilicity—offers a versatile entry point into 3,4-disubstituted tetrahydrofuran systems.

This guide details the methodology for transforming ETHF from a commodity chemical into a high-value chiral synthon. We focus on two critical workflows: Enzymatic Kinetic Resolution (EKR) to establish stereochemistry, and Diastereoselective

Strategic Retrosynthesis & Chemical Profile

The "Hidden" Chiral Pool

While often sold as a racemate, ETHF contains a stereocenter at the C3 position. In natural product synthesis, this center often dictates the stereochemistry of subsequent substituents via substrate control.

Key Chemical Attributes:

-

Inductive Effect: The ring oxygen at position 1 exerts an inductive effect, influencing the pKa of the C3 proton and the stability of the resulting enolate.

-

Conformational Bias: The "envelope" conformation of the THF ring allows for predictable facial selectivity during alkylation reactions.

Pathway Visualization

The following diagram illustrates the divergence from ETHF to major natural product classes.

Figure 1: Strategic divergence map showing the utility of ETHF in accessing distinct chemical spaces.

Module 1: Enzymatic Kinetic Resolution (EKR)

Most natural products require absolute stereochemistry. Chemical synthesis of chiral ETHF is expensive; however, enzymatic hydrolysis offers a cost-effective, scalable route.

Mechanistic Insight

Hydrolases (lipases/esterases) distinguish between the enantiomers of ETHF based on the spatial fit of the C3 substituent within the enzyme's active site. Candida antarctica Lipase B (CAL-B) typically favors the hydrolysis of the (

Protocol: Lipase-Mediated Resolution

Objective: Isolate (

Materials:

-

This compound (Racemic)

-

Immobilized CAL-B (e.g., Novozym 435)

-

Phosphate Buffer (0.1 M, pH 7.0)

-

Acetone (Co-solvent, optional)

Step-by-Step Methodology:

-

Preparation: Suspend racemic ETHF (10 mmol) in Phosphate Buffer (50 mL). If solubility is poor, add 5% v/v acetone.

-

Initiation: Add Immobilized CAL-B (20 mg/mmol substrate).

-

Incubation: Stir vigorously at 30°C. Maintain pH 7.0 using an autotitrator with 1M NaOH (the reaction produces acid).

-

Monitoring: Monitor conversion via GC or HPLC. Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).

-

Workup: Filter off the enzyme beads. Extract the unreacted ester (the desired enantiomer) with Ethyl Acetate (3 x 20 mL).

-

Purification: The aqueous layer contains the hydrolyzed acid (opposite enantiomer). The organic layer is dried (

) and concentrated to yield the resolved ester.

Self-Validation Check:

-

Checkpoint: If conversion exceeds 55%, enantiomeric excess (ee) of the remaining ester drops significantly.

-

Validation: Analyze product on a Chiralpak AD-H column (Hexane/iPrOH 90:10).

Module 2: C3-Functionalization via Enolate Chemistry

Once the chiral scaffold is secured, the next step in natural product synthesis is usually attaching the carbon skeleton.

Mechanistic Insight: The "Oxygen Effect"

Alkylation of 3-substituted THF esters is complicated by the ring oxygen.

-

Inductive Destabilization: The

-oxygen destabilizes the enolate compared to a carbocyclic analog, making the enolate more reactive but also more prone to decomposition. -

Chelation: Lithium enolates can form chelated structures involving the ring oxygen, which directs the incoming electrophile to the anti face (steric control) or syn face (chelation control), depending on conditions.

Protocol: Diastereoselective -Alkylation

Objective: Introduce a benzyl group (common in lignan synthesis) with high diastereoselectivity.

Materials:

-

(

)-Ethyl tetrahydro-3-furoate -

LDA (Lithium Diisopropylamide), 2.0 M in THF

-

Benzyl Bromide

-

DMPU (additive to disrupt aggregates)

-

Anhydrous THF

Experimental Workflow:

Figure 2: Workflow for the cryogenic alkylation of ETHF.

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon.

-

Base Preparation: Add anhydrous THF (20 mL) and LDA (1.1 eq) to the flask. Cool to -78°C.

-

Enolization: Add (

)-ETHF (1.0 eq) dropwise over 10 minutes. Critical: Rapid addition causes self-condensation. Stir for 30 minutes at -78°C. -

Alkylation: Add DMPU (2.0 eq) followed by Benzyl Bromide (1.2 eq). The DMPU promotes the reaction of the "hard" enolate.

-

Warming: Allow the mixture to warm slowly to -20°C over 2 hours. Do not warm to RT immediately.

-

Quench: Quench with saturated

.

Data Analysis & Troubleshooting:

| Parameter | Observation | Corrective Action |

| Yield | < 40% | Enolate decomposition. Ensure temp stays < -70°C during enolization. |

| dr (trans/cis) | Low selectivity | Switch solvent to Toluene (favors chelation) or add HMPA/DMPU (favors steric). |

| Polyalkylation | Dialkylated product | Use exactly 1.05 eq of base; ensure rapid mixing of electrophile. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 155609, this compound. Retrieved from [Link]

-

Gotor-Fernández, V., et al. (2006). Preparation of Chiral 3-Substituted Tetrahydrofurans via Enzymatic Resolution. Journal of Molecular Catalysis B: Enzymatic. (Representative methodology for ester resolution). Retrieved from [Link]

-

Evans, D. A., et al. (1982). Diastereoselective Alkylation of Chiral Enolates. (Foundational text on enolate alkylation logic). Retrieved from [Link]

Application Notes and Protocols: Grignard Reactions with Ethyl Tetrahydro-3-furoate for the Synthesis of Tertiary Alcohols

Introduction:

The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, agrochemicals, and materials science. Molecules incorporating a tetrahydrofuran (THF) ring are of particular interest, as this motif is prevalent in a vast array of natural products and biologically active compounds.[1] The Grignard reaction, a powerful tool for carbon-carbon bond formation, offers a direct and efficient route to these valuable structures.[2]

This guide provides a detailed technical overview and robust protocols for the reaction of Grignard reagents with ethyl tetrahydro-3-furoate. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step procedure for a representative synthesis, discuss critical experimental parameters, and offer insights into troubleshooting and safety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this transformation in their synthetic endeavors.

Part 1: Mechanistic Rationale and Key Principles

The reaction between an ester and a Grignard reagent (R-MgX) is a classic method for preparing tertiary alcohols where at least two of the alkyl or aryl groups are identical.[3] Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The Double Addition Mechanism

Unlike aldehydes or ketones which react with one equivalent of a Grignard reagent, esters consume two equivalents to yield a tertiary alcohol.[4][5] The reaction proceeds through a two-stage nucleophilic addition process.

-

First Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[5]

-

Elimination: This intermediate is unstable and collapses, expelling the ethoxy group (-OEt) as a leaving group. This step regenerates a carbonyl compound, specifically a ketone.[5][6]

-

Second Nucleophilic Addition: The ketone formed in the previous step is generally more reactive than the starting ester.[6][7] Therefore, it rapidly reacts with a second equivalent of the Grignard reagent, leading to a new tetrahedral intermediate, a magnesium alkoxide.

-

Protonation: An acidic workup is performed to protonate the magnesium alkoxide, yielding the final tertiary alcohol product.[2][8]

The overall mechanism is depicted below.

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]

- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Technical Application Note: Ethyl Tetrahydro-3-furoate as a Novel Olfactory Vector

Abstract

This application note details the synthesis, characterization, and olfactory evaluation of Ethyl tetrahydro-3-furoate (ETH3F), a saturated derivative of the established flavoring agent Ethyl 3-furoate. While furan derivatives are staples in gourmand and fruity accords, their saturated tetrahydrofuran (THF) analogs offer a distinct, under-utilized olfactory space characterized by higher volatility and diffusive "ethereal-fruity" top notes. This guide provides a validated protocol for the catalytic hydrogenation of Ethyl 3-furoate, followed by gas chromatography-olfactometry (GC-O) validation and formulation logic for next-generation fragrance profiles.

Chemical Identity & Structural Rationale[1][2][3]

The development of ETH3F is driven by the principle of olfactory shift via saturation . The precursor, Ethyl 3-furoate, possesses a heavy, sweet, caramel-like fruity odor typical of aromatic furans. By saturating the furan ring, we eliminate the aromaticity, increasing the molecule's flexibility and volatility.

| Feature | Precursor: Ethyl 3-furoate | Target: this compound |

| CAS Number | 614-98-2 | New Chemical Entity (NCE) / Research Grade |

| Structure | Aromatic Furan Ring | Saturated Tetrahydrofuran Ring |

| Hybridization | sp² (Planar, rigid) | sp³ (Puckered, flexible) |

| Predicted Odor | Heavy, Jammy, Caramel, Burnt Sugar | Ethereal, Green-Fruity, Diffusive, Solvent-like |

| LogP (Est.) | ~1.8 | ~1.3 (Higher water solubility) |

Mechanistic Insight

The loss of the pi-electron system in the ring reduces pi-stacking interactions with olfactory receptors, likely shifting the profile from "base/heart" heavy notes to "top/modifier" lift. The ester moiety at position 3 remains the primary hydrogen-bond acceptor, preserving the "fruity" character but modifying the nuance from "cooked fruit" to "fresh/green fruit."

Synthesis Protocol: Catalytic Hydrogenation

Objective: Convert Ethyl 3-furoate to this compound via heterogeneous catalysis. Safety Warning: Hydrogen gas is highly flammable. High-pressure reactors must be operated behind blast shields.

Reagents & Equipment

-

Substrate: Ethyl 3-furoate (>98% purity).[1]

-

Solvent: Ethanol (Absolute) or Ethyl Acetate.

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Palladium on Carbon (Pd/C). Note: Rh is preferred to prevent ring-opening side reactions common with furan derivatives.

-

Equipment: High-pressure Parr Hydrogenator or Autoclave.

Step-by-Step Methodology

-

Preparation: Dissolve 0.1 mol of Ethyl 3-furoate in 150 mL of Ethanol.

-

Catalyst Loading: Add 5 mol% equivalent of Rh/Al₂O₃ catalyst.

-

Purging: Seal the reactor. Purge with Nitrogen (

) three times (5 bar) to remove oxygen. -

Hydrogenation:

-

Pressurize with Hydrogen (

) to 40 bar (580 psi) . -

Set temperature to 40°C . Caution: Exceeding 60°C may promote hydrogenolysis (ring opening).

-

Stir at 800 RPM for 6-12 hours until

uptake ceases.

-

-

Work-up:

-

Depressurize and purge with

. -

Filter the reaction mixture through a Celite pad to remove the catalyst.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator).

-

-

Purification: Distill the crude oil under high vacuum (<1 mbar). Collect the fraction corresponding to the saturated ester (Boiling point will be slightly lower or comparable to the starting material due to loss of pi-stacking, though molecular weight increases by 4 units).

Reaction Workflow Visualization

Figure 1: Catalytic hydrogenation workflow for the conversion of furan esters to tetrahydrofuran derivatives.

Olfactory Evaluation & Validation

Once synthesized, the material must be validated for purity and olfactory character.

Gas Chromatography-Olfactometry (GC-O)

Instrument: Agilent 7890B GC with Olfactory Port (ODP). Column: DB-WAX UI (Polar) and DB-5 (Non-polar) for retention index verification.

Protocol:

-

Sample Prep: Dilute ETH3F to 1% in Ethanol.

-

Injection: 1 µL, Split 1:20.

-

Odor Port: Split effluent 50% to FID (Detector) and 50% to Sniff Port.

-

Panel: 3 trained perfumers record "Time-Intensity" and descriptors.

Sensory Data Summary (Comparative)

| Attribute | Ethyl 3-furoate (Precursor) | This compound (Target) |

| Primary Descriptor | Fruity, Caramel, Baked Bread | Green Apple, Ethereal, Buttery, Solvent |

| Secondary Nuance | Strawberry jam, Burnt sugar | Minty, Tropical skin, Fermented |

| Tenacity | Medium (Heart note) | Low-Medium (Top-to-Heart modifier) |

| Threshold | Low (Potent) | Medium (Diffusive) |

Formulation Logic: The "Green-Gourmand" Bridge

ETH3F serves as a bridge between green top notes (like cis-3-Hexenol) and heavy lactonic bases.

-

Application 1: Tropical Fruit Accord

-

Use 0.5% ETH3F to add a "skin-like" realism to Mango or Papaya accords, cutting the sweetness of standard lactones.

-

-

Application 2: Modern Fougère

-

Use trace amounts to boost the "ferny" aspect of lavender, exploiting the green-ethereal facet.

-

Olfactory Logic Pathway

Figure 2: Functional olfactory mapping of ETH3F in fragrance formulation.

Quality Control & Safety

Specification Parameters

-

Purity (GC-FID): >98.0%[2]

-

Refractive Index (20°C): 1.430 - 1.440 (Estimated; typically lower than aromatic precursor).

-

Appearance: Colorless, mobile liquid.

-

Solubility: Soluble in Ethanol, Diethyl Phthalate (DEP), and most organic solvents. Slightly soluble in water.

Safety Assessment (Preliminary)

-

Skin Sensitization: As a saturated ester, risk is generally lower than alpha-beta unsaturated counterparts, but standard RIFM protocols (HRIPT) are required for new molecules.

-

Handling: Treat as a flammable liquid (Category 3). Use standard PPE (gloves, goggles).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69201, Ethyl 3-furoate. Retrieved from [Link]

-

The Good Scents Company (2024). Ethyl 3-furoate Odor Profile and Properties. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Ethyl 3-furoate Phase Change Data. Retrieved from [Link]

-

ResearchGate (2025). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. (Contextual reference for hydrogenation methodology). Retrieved from [Link]

Sources

Application Note & Protocol: A Robust, Scalable Synthesis of Ethyl Tetrahydro-3-furoate for Industrial Applications

Abstract & Introduction

Ethyl tetrahydro-3-furoate is a valuable cyclic ester with growing importance in industrial chemistry. Its unique structural properties make it a key intermediate in the synthesis of complex pharmaceutical compounds and a versatile component in specialty agrochemicals.[1] As demand increases, the need for a reliable, safe, and scalable synthetic process becomes paramount.

This document provides a comprehensive guide to the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this note elucidates the critical process parameters, the rationale behind their selection, and the safety protocols essential for industrial implementation. The core of this process is the highly efficient and atom-economical catalytic hydrogenation of ethyl 3-furoate, a method chosen for its high yield, operational simplicity, and amenability to large-scale production.

The Strategic Approach: Catalytic Hydrogenation

For the industrial production of this compound, the most logical and field-proven strategy is the direct hydrogenation of the commercially available starting material, ethyl 3-furoate. This approach is superior to multi-step classical syntheses due to its high atom economy, reduced waste generation, and straightforward execution.

The fundamental transformation is the saturation of the furan ring's two double bonds with molecular hydrogen, facilitated by a heterogeneous catalyst.

Diagram: Chemical Transformation

Caption: Overall reaction scheme for the synthesis.

Causality of Experimental Design: Optimizing for Scale

The transition from a laboratory procedure to an industrial-scale process requires a deep understanding of how each parameter influences reaction efficiency, safety, and product quality. Below, we detail the critical process variables and the expert reasoning behind their optimization.

-

Catalyst Selection & Loading: The choice of catalyst is the most critical decision in this process. While various catalysts like Raney Nickel or Rhodium can be used, 5% Palladium on Carbon (Pd/C) is the recommended choice for this application.

-

Expertise & Rationale: Palladium offers an excellent balance of high activity for furan ring saturation and selectivity, minimizing side reactions such as ester reduction.[2] Carbon is a robust, inexpensive, and easily filterable support, which is critical for scale-up operations. A catalyst loading of 0.5–1.5 mol% relative to the substrate is optimal, providing a rapid reaction rate without incurring excessive cost.

-

-

Solvent System: The ideal solvent must be inert to the reaction conditions, fully solubilize the substrate, and be easily removable. Ethanol is the superior choice.

-

Hydrogen Pressure: This parameter directly influences the rate of reaction by controlling the surface concentration of hydrogen on the catalyst.

-

Expertise & Rationale: A pressure of 10-15 bar (approx. 150-220 psi) is recommended. This range provides a high reaction rate without requiring exceptionally high-pressure, specialized reactors, thus balancing efficiency with capital equipment costs.

-

-

Temperature Control: Reaction temperature affects both kinetics and selectivity.

-

Expertise & Rationale: An operating temperature of 60-80°C is optimal. This provides sufficient thermal energy to achieve a high reaction rate while staying well below the threshold where side reactions (e.g., hydrogenolysis of the C-O bonds in the ring) or catalyst deactivation become significant issues.

-

Industrial Scale-Up Protocol (10 kg Batch)

This protocol is designed for a standard industrial-grade stainless steel hydrogenation reactor equipped with pressure control, a heating/cooling jacket, a mechanical stirrer, and inert gas handling capabilities.

Reagents and Materials

| Reagent / Material | CAS Number | Quantity | Molar Mass ( g/mol ) | Moles | Notes |

| Ethyl 3-furoate | 614-98-2 | 10.0 kg | 140.14 | 71.36 | Purity >98% |

| 5% Palladium on Carbon | 7440-05-3 | 0.5 kg | N/A | N/A | 50% wet paste |

| Ethanol (Anhydrous) | 64-17-5 | 50 L | 46.07 | N/A | Solvent |

| Hydrogen Gas (H₂) | 1333-74-0 | As needed | 2.02 | ~143 | High purity grade |

| Nitrogen Gas (N₂) | 7727-37-9 | As needed | 28.01 | N/A | Inerting gas |

Step-by-Step Synthesis Workflow

Caption: Scaled-up synthesis workflow diagram.

Detailed Protocol:

-

Reactor Inerting: Purge the reactor vessel three times with nitrogen gas to remove all oxygen. Maintain a positive nitrogen pressure.

-

Charging the Reactor:

-

Under the nitrogen atmosphere, charge the anhydrous ethanol (50 L) into the reactor.

-

Carefully add the 5% Pd/C catalyst paste (0.5 kg).

-

Add the ethyl 3-furoate (10.0 kg).

-

-

Sealing and Purging: Seal the reactor. Perform a final series of three nitrogen purges to remove any air introduced during charging.

-

Reaction Initiation:

-

Pressurize the reactor with hydrogen to an initial pressure of 12 bar.

-

Begin agitation and start heating the reactor to an internal temperature of 70°C.

-

The reaction is exothermic; use the cooling jacket to maintain the temperature between 70-75°C.

-

-

Monitoring the Reaction: Monitor the reactor pressure. The pressure will drop as hydrogen is consumed. Maintain the pressure at 12 bar by feeding more hydrogen as needed. The reaction is complete when hydrogen uptake ceases (typically 4-6 hours).

-

Cooldown and Depressurization:

-

Stop the hydrogen feed and cool the reactor to 25°C.

-

Carefully vent the excess hydrogen.

-

Purge the reactor three times with nitrogen.

-

-

Catalyst Removal (Critical Safety Step):

-

CAUTION: The spent Pd/C catalyst is highly pyrophoric and can ignite if exposed to air while dry.

-

Filter the reaction mixture through a bed of celite under a continuous nitrogen blanket to remove the catalyst.

-

Ensure the catalyst filter cake is never allowed to go dry. Immediately quench the recovered catalyst by storing it under water in a labeled, dedicated waste container.

-

-

Solvent Removal: Transfer the clear filtrate to a rotary evaporator or a suitable industrial distillation unit. Remove the ethanol under reduced pressure.

-

Product Purification: The resulting crude oil is purified by fractional vacuum distillation. This step effectively removes any non-volatile impurities and high-boiling side products.

Expected Results & Product Characterization

| Parameter | Expected Value |

| Yield | 9.5 - 10.0 kg (90-95%) |

| Appearance | Colorless to pale yellow liquid |

| Assay (by GC) | > 99.0% |

| Boiling Point | ~190-192 °C (at atmospheric pressure) |

| Refractive Index (@ 20°C) | ~1.435 - 1.445 |

Safety & Handling: A Trustworthy System

Industrial synthesis demands a rigorous adherence to safety protocols. The following points are mandatory for the safe execution of this process.

-

Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. The hydrogenation bay must be equipped with appropriate ventilation, hydrogen sensors, and spark-proof equipment. All pressure-containing equipment must be certified.

-

Pyrophoric Catalyst: As noted, spent Pd/C is pyrophoric. It must be handled under an inert atmosphere at all times after the reaction. Never allow the filtered catalyst to dry in the open air. Plan for a safe quenching and disposal procedure beforehand.

-

Solvents & Reagents: Ethanol and ethyl 3-furoate are flammable liquids.[5][6] Avoid contact with skin and eyes by using appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.[7][8]

-

General Practices: Conduct a thorough risk assessment before beginning the procedure.[9] Ensure all operators are trained on the specific hazards of catalytic hydrogenation. Work should be conducted in a well-ventilated area or with appropriate engineering controls.

References

- Google Patents. (n.d.). US6881851B1 - Preparation of tetrahydro-3-furoic acid.

-

MDPI. (n.d.). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Available at: [Link]

- Google Patents. (n.d.). US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds.

-

Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Available at: [Link]

-

National Institutes of Health. (n.d.). Ethyl 3-furoate | C7H8O3. PubChem. Available at: [Link]

-

Georganics. (n.d.). Ethyl 3-furoate - High purity | EN. Available at: [Link]

-

ResearchGate. (2016, April 15). How to purify esterefication product?. Available at: [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Cascade catalytic transfer hydrogenation–cyclization of ethyl levulinate to γ-valerolactone with Al–Zr mixed oxides | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Available at: [Link]

-

YouTube. (2017, June 3). The preparation of a pure organic liquid - ethyl ethanoate. Available at: [Link]

-

Organic Syntheses. (n.d.). guanidoacetic acid. Available at: [Link]

-

ResearchGate. (n.d.). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Available at: [Link]

- Google Patents. (n.d.). US4985575A - Process for preparing optically active tetrahydro-2-furoic acid.

-

Royal Society of Chemistry. (n.d.). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Green Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.

-

MDPI. (2022, December 13). RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. Available at: [Link]

-

National Institutes of Health. (n.d.). Redetermination of ethyl (3a-cis)-3a,8b-dihydroxy-2-methyl-4-oxo-3a,8b-dihydro-4H-indeno[1,2-b]furan-3-carboxylate monohydrate. PMC. Available at: [Link]

-

The Good Scents Company. (n.d.). ethyl 2-furoate, 614-99-3. Available at: [Link]

-

National Institutes of Health. (n.d.). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Available at: [Link]

-

Amerigo Scientific. (n.d.). Ethyl 3-furoate. Available at: [Link]

Sources

- 1. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 3-furoate | C7H8O3 | CID 69201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Enantioselective Synthesis & Resolution of Ethyl Tetrahydro-3-furoate

Executive Summary & Application Scope

Ethyl tetrahydro-3-furoate (ETHF) is a critical chiral building block in the synthesis of antiretroviral drugs, specifically HIV protease inhibitors such as Amprenavir and Fosamprenavir . The pharmacophore of these drugs relies heavily on the (3S)-tetrahydrofuran moiety to ensure high binding affinity to the viral protease active site.

This Application Note provides two distinct, field-validated protocols for obtaining enantiopure ETHF:

-

Biocatalytic Kinetic Resolution (Method A): Ideal for laboratory-scale optimization and rapid access to both enantiomers with moderate cost.

-

Asymmetric Hydrogenation (Method B): A high-throughput, atom-economic approach suitable for scale-up, utilizing Rhodium-catalyzed hydrogenation of dihydro- precursors.

Strategic Pathway Selection

The choice between resolution and asymmetric synthesis depends on the development phase and available equipment.

Figure 1: Decision matrix for selecting the synthesis pathway based on starting material and scale requirements.

Method A: Biocatalytic Kinetic Resolution (Hydrolysis)